3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
Description
BenchChem offers high-quality 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWWKZGCRMKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of Fluorinated Pyrazole Derivatives in Organic Solvents
Abstract
The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and modulated physicochemical properties.[1][2][3] However, these modifications profoundly impact a molecule's solubility, a critical parameter governing everything from reaction kinetics during synthesis to bioavailability in drug formulations. This guide provides an in-depth exploration of the solubility profiles of fluorinated pyrazole derivatives in organic solvents. We will dissect the underlying theoretical principles, detail robust experimental methodologies for solubility determination, and present a case study on the well-characterized drug, Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors that govern and the techniques used to measure the solubility of this vital class of compounds.
The Pyrazole Scaffold and the Fluorine Advantage
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents across various disease areas, from anti-inflammatory drugs to kinase inhibitors.[2][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its biological activity.
The introduction of fluorine atoms, a common strategy in drug design, imparts unique properties. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic distribution, pKa, and conformational preferences.[5][6] This often leads to improved metabolic stability by blocking sites susceptible to enzymatic breakdown and can enhance binding affinity with target proteins.[1][7][8] Consequently, understanding the solubility of the resulting fluorinated pyrazole derivatives is paramount, as it directly influences their utility.[3]
Theoretical Underpinnings of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is governed by the interplay of two main energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
Several key molecular and systemic factors influence this equilibrium for fluorinated pyrazoles:
-
Crystal Lattice Energy: The stability of the solid-state crystal, dictated by intermolecular forces like hydrogen bonding and π-stacking, must be overcome for dissolution to occur. The introduction of fluorine can modify these packing forces.[9]
-
Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. The solubility of a fluorinated pyrazole will be highest in solvents with similar polarity and hydrogen bonding capabilities.
-
Impact of Fluorination:
-
Lipophilicity: A single fluorine-for-hydrogen substitution often increases lipophilicity (LogP), which can enhance penetration through cell membranes but may decrease solubility in polar solvents.[5][8]
-
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups (making them weaker bases) and acidic groups (making them stronger acids).[6] This change in ionization state dramatically affects solubility in protic or pH-buffered media.
-
Dipole Moment: The C-F bond introduces a strong dipole, which can alter the overall molecular polarity and influence interactions with polar solvents.
-
The relationship between these factors is complex, necessitating empirical determination of solubility for novel compounds.
Caption: Key molecular and environmental factors influencing the solubility of fluorinated pyrazoles.
Experimental Determination of Thermodynamic Solubility
Accurate measurement of solubility is crucial for building reliable structure-property relationships and for process development. The isothermal shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[10][11]
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of a fluorinated pyrazole derivative in a specific organic solvent at a controlled temperature.
Materials:
-
Fluorinated pyrazole derivative (crystalline solid, purity ≥98%)
-
Solvent of choice (e.g., ethanol, DMSO, acetonitrile), HPLC-grade
-
Glass vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of the solid pyrazole derivative to a glass vial. The excess solid is critical to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.
-
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.
-
Causality Insight: A duration of 24-72 hours is necessary to allow for the dissolution and potential recrystallization processes to reach a steady state. Shorter times may only yield kinetic solubility, which can be misleading.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Self-Validating System: Filtration is a critical step to remove all undissolved microcrystals. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.
-
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vial. Analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation occurred during the equilibration process.[12]
Caption: Standard experimental workflow for the shake-flask solubility determination method.
Case Study: Solubility of Celecoxib
Celecoxib is a well-known NSAID and COX-2 inhibitor that features a trifluoromethyl-substituted pyrazole ring.[13] Its solubility has been extensively studied in various organic solvents, making it an excellent model compound.
| Solvent | Solvent Type | Temperature (K) | Solubility (mg/mL) | Solubility (mole fraction, 10⁻³x) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | ~16.6 | N/A | [13] |
| Dimethylformamide (DMF) | Polar Aprotic | Ambient | ~25 | N/A | [13] |
| Ethanol | Polar Protic | Ambient | ~25 | N/A | [13] |
| Methanol | Polar Protic | 298.15 | N/A | 14.71 | [12][14] |
| Isopropanol | Polar Protic | 298.15 | N/A | 7.42 | [12][14] |
| Butanol | Polar Protic | 298.15 | N/A | 4.89 | [12][14] |
| Ethyl Acetate | Polar Aprotic | 298.15 | N/A | 43.19 | [12][14] |
| Acetonitrile | Polar Aprotic | 298.15 | N/A | 25.86 | [12][14] |
| Toluene | Non-Polar | 298.15 | N/A | 0.90 | [12][14] |
Analysis of Celecoxib Data:
-
Celecoxib demonstrates high solubility in polar aprotic solvents like DMF, ethyl acetate, and acetonitrile, and in polar protic solvents like ethanol.[12][13][14]
-
The high solubility in ethyl acetate is attributed to the similar Hildebrand solubility parameters of the solute and solvent.[12]
-
Within the alcohol series, solubility decreases as the alkyl chain length increases (Methanol > Isopropanol > Butanol), which correlates with a decrease in solvent polarity.[12][14]
-
As expected, solubility is very low in the non-polar solvent toluene, highlighting the predominantly polar nature of the Celecoxib molecule.[14]
Strategies for Solubility Modulation
When the intrinsic solubility of a fluorinated pyrazole derivative is insufficient for a given application (e.g., a reaction or a bioassay), several strategies can be employed:
-
Co-solvents: Using a mixture of a strong organic solvent (like DMSO) and a weaker one (like an aqueous buffer) is a common approach. However, care must be taken to avoid precipitation when diluting a concentrated DMSO stock into an aqueous medium.[11][15]
-
pH Adjustment: For derivatives with ionizable functional groups, adjusting the pH can convert the molecule into a more soluble salt form.[9]
-
Temperature: Increasing the temperature generally enhances solubility, a tactic often used during synthesis and recrystallization.[9] However, the thermal stability of the compound must be considered.
-
Advanced Formulations: For drug delivery applications, techniques such as creating amorphous solid dispersions or encapsulation within carriers like dendrimers or liposomes can dramatically increase apparent aqueous solubility.[10]
The Rise of Predictive Modeling
While experimental determination remains the definitive method, computational models are increasingly used to predict solubility early in the discovery process. These methods range from quantitative structure-property relationship (QSPR) models to more sophisticated physics-based approaches and machine learning algorithms like graph neural networks.[16][17][18] These predictive tools, while not a replacement for empirical data, are invaluable for prioritizing compounds for synthesis and identifying potential solubility liabilities in large virtual libraries.
Conclusion
The solubility of fluorinated pyrazole derivatives in organic solvents is a multifaceted property governed by a delicate balance of molecular structure, crystal packing, and solvent interactions. The strategic placement of fluorine can significantly alter this balance, offering both opportunities and challenges for chemists. A thorough understanding of the theoretical principles, combined with rigorous experimental measurement using standardized protocols like the shake-flask method, is essential for the successful development of these compounds. As demonstrated with Celecoxib, a systematic analysis of solubility across a range of solvents provides critical insights that guide reaction optimization, formulation development, and ultimately, the successful application of these important molecules.
References
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Royal Society of Chemistry. (n.d.). Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Wikipedia. (n.d.). Biological aspects of fluorine.
- Cayman Chemical. (2022, October 17).
- ResearchGate. (n.d.). Thermodynamic solubility of celecoxib in organic solvents | Request PDF.
- PMDA. (n.d.). Celecoxib.
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- Royal Society of Chemistry. (2021, December 13). Thermodynamic solubility of celecoxib in organic solvents.
- Apollo Scientific. (2026, January 19).
- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- MDPI. (2021, October 10).
- Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery.
- BenchChem. (2025, December).
- BenchChem. (2025).
- BenchChem. (n.d.).
- National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23).
- ACS Publications. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.
- National Institutes of Health. (2019, May 27).
- Publish. (2024, September 1). Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques.
- Solubility of Things. (n.d.). Pyrazole.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.
- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- National Institutes of Health. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PMC.
- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- ResearchGate. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles | Request PDF.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 18. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole CAS number and identifiers
This guide provides a comprehensive technical analysis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole , a specialized heterocyclic building block used in the optimization of pharmaceutical and agrochemical active ingredients.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a strategic scaffold in medicinal chemistry, combining the lipophilic, metabolically stable trifluoromethoxy (
Core Identifiers
| Property | Detail |
| Chemical Name | 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole |
| Common Abbreviation | 3-Br-1-(4-OCF3-Ph)-Pz |
| Molecular Formula | |
| Molecular Weight | 307.07 g/mol |
| CAS Number | Not widely listed in public registries; often custom-synthesized.[1](Closest analog for reference: 1-(4-trifluoromethoxyphenyl)-3-aminopyrazole) |
| SMILES | FC(F)(F)Oc1ccc(n2nc(Br)cc2)cc1 |
| InChI Key | (Calculated) KQXZVSQCMVKMBK-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties (Predicted)[1][3][8]
| Parameter | Value | Significance |
| LogP | ~3.8 - 4.2 | High lipophilicity driven by the |
| TPSA | ~30 Ų | Low polar surface area, suggesting good membrane permeability. |
| Melting Point | 65–75 °C | Solid at room temperature; easy to handle in solid-phase synthesis. |
| Solubility | DMSO, DCM, EtOAc | Poorly soluble in water; requires organic co-solvents for assays. |
Synthetic Methodology: The Regioselectivity Challenge
A critical technical nuance is that direct bromination of 1-arylpyrazoles occurs almost exclusively at the C4 position due to the electronic enrichment of the pyrazole ring. Therefore, accessing the C3-bromo isomer requires a "bottom-up" cyclization approach or a functional group interconversion (Sandmeyer reaction).
Preferred Route: The Sandmeyer Strategy
This protocol ensures 100% regiocontrol, placing the bromine atom specifically at C3.
Step 1: Cyclocondensation
Reagents: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride + 2,3-Dichloropropionitrile (or 3-ethoxyacrylonitrile). Mechanism: The hydrazine attacks the nitrile/enol ether, followed by cyclization to form the 3-aminopyrazole core.
Step 2: Sandmeyer Bromination
Reagents:
Experimental Workflow (Sandmeyer)
-
Diazotization: Dissolve 1-(4-trifluoromethoxyphenyl)-3-aminopyrazole (1.0 eq) in 48% HBr at 0°C. Add
(1.2 eq) dropwise, maintaining temp <5°C. -
Substitution: Transfer the diazonium salt solution into a stirring solution of
(1.5 eq) in 48% HBr at 60°C. -
Workup: Quench with water, extract with EtOAc. Wash organic layer with
(to remove bromine traces) and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Pathway Diagram
Caption: Regioselective synthesis via the Sandmeyer route effectively bypasses the C4-bromination preference of the pyrazole ring.
Functional Utility in Drug Discovery[8]
Reactivity Profile
The 3-bromo position serves as an electrophilic handle for Palladium-catalyzed cross-coupling, allowing the installation of diverse pharmacophores.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig Amination: Allows introduction of amine chains, useful for kinase inhibitor design.
-
Heck Reaction: Coupling with alkenes to extend the carbon skeleton.
Structure-Activity Relationship (SAR) Logic
-
The
Group: Acts as a "super-halogen." It is electron-withdrawing (increasing metabolic stability of the phenyl ring) but lipophilic ( = +1.04), improving blood-brain barrier (BBB) penetration compared to a simple methoxy group. -
The Pyrazole Core: A bioisostere for imidazole or thiazole, often used to position hydrogen bond acceptors (N2) in enzyme active sites.
Reactivity & Diversification Map
Caption: The C3-bromo handle enables divergent synthesis. Note that lithiation may cause 'halogen dance' migration to C5.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Precautions:
-
Engineering Controls: Always handle in a fume hood. The intermediate hydrazines are potential sensitizers.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (bromine bond lability).
References
-
Synthesis of 1-Aryl-3-bromopyrazoles
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]
-
-
Sandmeyer Reaction on Heterocycles
-
Practical Synthetic Method for Functionalized 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: [Link]
-
- Properties of Trifluoromethoxy Group: The Trifluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (General Reference for OCF3 utility).
-
Precursor Data (4-Trifluoromethoxyphenylhydrazine)
-
PubChem CID 2777328. Available at: [Link]
-
Sources
A Technical Guide to the Electronic Effects of the 4-Trifluoromethoxyphenyl Group on Pyrazole Ring Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated substituents has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the electronic interplay between the 4-trifluoromethoxyphenyl group and the pyrazole ring, a privileged scaffold in drug discovery.[3] We will dissect the inductive and resonance effects of the trifluoromethoxy (-OCF3) group, elucidate its impact on the pyrazole ring's aromaticity, stability, and reactivity, and provide detailed protocols for the computational and experimental characterization of these effects. This document serves as a technical resource for scientists aiming to leverage the unique properties of the 4-trifluoromethoxyphenyl-pyrazole moiety in the design of next-generation therapeutics.
Introduction: A Tale of Two Moieties
1.1 The Pyrazole Ring: A Versatile Heterocyclic Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in medicinal chemistry and materials science.[3][4] Its aromatic nature, conferred by a delocalized 6π-electron system, provides significant stability.[5][6] The pyrazole core features both a pyrrole-like (acidic) and a pyridine-like (basic) nitrogen atom, rendering it amphoteric and capable of engaging in a variety of non-covalent interactions, which is crucial for molecular recognition at biological targets.[7][8] The stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous clinically successful drugs.
1.2 The 4-Trifluoromethoxyphenyl Group: A Potent Electronic Modulator
The trifluoromethoxy (-OCF3) group has gained prominence as a substituent that can dramatically alter a molecule's properties.[9][10] It is distinguished by several key characteristics:
-
Powerful Electron-Withdrawing Nature: The three highly electronegative fluorine atoms induce a strong negative inductive effect (-I), which is significantly more potent than that of a methoxy group.[1][11]
-
High Lipophilicity: The -OCF3 group substantially increases a molecule's lipophilicity, which can enhance membrane permeability and metabolic stability.[1][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation and prolonging the biological half-life of a drug.[12][13]
The confluence of these two moieties—the stable, versatile pyrazole ring and the powerfully modulating 4-trifluoromethoxyphenyl group—presents a compelling platform for rational drug design. Understanding their electronic interaction is paramount to predicting and optimizing molecular behavior.
The Core Electronic Interaction: A Duality of Effects
The net electronic effect of the 4-trifluoromethoxyphenyl group on the pyrazole ring is a result of the interplay between strong inductive withdrawal and weaker resonance donation.
2.1 Inductive Effect (-I): The Dominant Force
The primary influence of the -OCF3 group is its potent electron-withdrawing inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the methoxy carbon, through the oxygen, and subsequently from the attached phenyl ring.[11] This deactivation is then transmitted to the pyrazole ring, reducing the overall electron density of the heterocyclic system. This effect is significantly stronger than the inductive pull of a simple methoxy group.[1]
2.2 Resonance Effect (+M): A Countervailing, but Subdued, Influence
Similar to a methoxy group, the lone pairs on the oxygen atom of the -OCF3 group can be delocalized into the phenyl ring's π-system.[11] This resonance donation (+M effect) would typically increase electron density, particularly at the ortho and para positions. However, the strong inductive pull from the CF3 group significantly curtails the oxygen's ability to donate its lone pairs.[11] While this resonance effect still directs electrophilic attack on the phenyl ring to the ortho and para positions, the overall reactivity of the ring is greatly diminished due to the dominant -I effect.[9]
The net result is that the 4-trifluoromethoxyphenyl group acts as a strong, deactivating, electron-withdrawing group that reduces the electron density of the pyrazole ring to which it is attached.[11][14]
Quantifying the Impact on Pyrazole Ring Stability
The electron-withdrawing nature of the 4-trifluoromethoxyphenyl substituent directly impacts the stability and aromaticity of the pyrazole ring. These effects can be probed and quantified through both computational and experimental methods.
3.1 Computational Analysis: A Theoretical Deep Dive
Density Functional Theory (DFT) calculations are indispensable for predicting how substituents modulate the electronic structure and stability of heterocyclic rings.[15][16]
-
Geometry and Aromaticity: DFT calculations can predict changes in bond lengths and angles within the pyrazole ring upon substitution. Aromaticity can be quantified using metrics like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).[17] Generally, strong electron-withdrawing groups can cause minor distortions and a slight decrease in the aromaticity of the pyrazole ring.[17][18]
-
Electron Distribution: Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and donor-acceptor interactions.[19][20] For a 1-(4-trifluoromethoxyphenyl)pyrazole, NBO analysis would reveal a net withdrawal of electron density from the pyrazole ring towards the phenyl substituent.
-
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. An electron-withdrawing substituent like the 4-trifluoromethoxyphenyl group is expected to lower the energies of both the HOMO and LUMO.[16][21] A larger HOMO-LUMO gap generally implies higher kinetic stability.[18][22]
Table 1: Predicted Electronic Effects on a Pyrazole Ring
| Property | Effect of 4-Trifluoromethoxyphenyl Substitution | Rationale |
| Aromaticity (NICS/HOMA) | Slight Decrease | Electron withdrawal can lead to minor perturbations of the π-electron system.[17] |
| Electron Density on Ring | Decrease | Strong -I effect of the -OCF3 group dominates.[1][11] |
| HOMO-LUMO Energy Gap | Increase | Stabilization (lowering) of both frontier orbitals, often leading to a larger gap.[18] |
| Acidity (pKa of N-H) | Increase (Lower pKa) | Stabilization of the resulting pyrazolate anion through inductive electron withdrawal. |
| Basicity (pKa of Pyridine-N) | Decrease (Lower pKa) | Reduction of electron density on the pyridine-like nitrogen, making it less available for protonation.[23] |
3.2 Experimental Validation: Empirical Evidence
Theoretical predictions must be substantiated by empirical data.
-
X-ray Crystallography: This technique provides definitive information on bond lengths and angles in the solid state, allowing for direct comparison with DFT-optimized geometries.[24][25] It can confirm the planarity of the system and reveal any steric or electronic distortions.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts are sensitive probes of the electronic environment. The electron-withdrawing 4-trifluoromethoxyphenyl group will cause a downfield shift (higher ppm) for the pyrazole ring protons and carbons compared to an unsubstituted N-phenylpyrazole, indicating a more electron-deficient environment.[5][26]
-
pKa Determination: The acidity and basicity of the pyrazole ring can be measured experimentally. As predicted, electron-withdrawing groups increase the acidity of the pyrrole-like NH proton while decreasing the basicity of the pyridine-like nitrogen.[7][27] For pyrazole itself, the pKa for protonation is approximately 2.5, while for deprotonation it is 14.2.[23][28] The 4-trifluoromethoxyphenyl group would be expected to lower both of these values.
Methodologies for Characterization
4.1 Protocol 1: DFT-Based Computational Workflow
This protocol outlines a standard workflow for computationally assessing the electronic effects of the 4-trifluoromethoxyphenyl group.
-
Structure Building: Construct 3D models of both N-phenylpyrazole (reference) and 1-(4-trifluoromethoxyphenyl)pyrazole.
-
Geometry Optimization: Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine:
-
Data Analysis: Compare the calculated properties of the substituted pyrazole against the reference N-phenylpyrazole to quantify the electronic effects.
Caption: A standard workflow for DFT calculations.
4.2 Protocol 2: Representative Synthesis of 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole
The most common route to N-aryl pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
-
Reaction Setup: To a solution of 1,3-dimethoxy-1,3-propanedione (1.0 eq) in ethanol, add (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq).
-
Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the title compound.[29][30]
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epj-conferences.org [epj-conferences.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NBO [cup.uni-muenchen.de]
- 21. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. imperial.ac.uk [imperial.ac.uk]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
The Strategic Role of 1-Aryl-3-Bromopyrazoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast landscape of pyrazole derivatives, the 1-aryl-3-bromopyrazole motif has emerged as a particularly strategic building block. Its inherent synthetic versatility, stemming from the reactive bromine atom at the C3-position, allows for the facile introduction of a diverse array of chemical functionalities. This strategic placement of a synthetic handle has empowered medicinal chemists to rapidly generate extensive libraries of novel compounds for biological screening, accelerating the hit-to-lead and lead optimization phases of drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of 1-aryl-3-bromopyrazoles, offering field-proven insights for researchers in the pharmaceutical sciences.
The Synthetic Gateway: Accessing the 1-Aryl-3-Bromopyrazole Core
The efficient and regioselective synthesis of the 1-aryl-3-bromopyrazole scaffold is the critical first step in harnessing its potential. While several methods exist for the construction of the pyrazole ring, the introduction of the bromine atom at the C3-position requires careful consideration of the reaction conditions to ensure high regioselectivity.
Regioselective Bromination Strategies
A prevalent and effective strategy involves the direct bromination of a pre-formed 1-aryl-pyrazol-3-one intermediate. This approach offers excellent regiochemical control. The pyrazolin-3-one precursors can be readily prepared through the condensation of β-ketoesters or their equivalents with aryl hydrazines.[2] Subsequent halogenation, often utilizing reagents like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS), affords the desired 3-bromopyrazole.[2]
A unified three-step strategy with excellent regiochemical control has been reported, starting from either crotonates or β-chlorocarboxylic acids and substituted hydrazines to form pyrazoline-3-one intermediates. These are then halogenated and oxidized to yield highly functionalized 3-halopyrazoles.[2]
Experimental Protocol: Synthesis of a 1-Aryl-3-Bromopyrazole Intermediate
This protocol describes a general two-step procedure for the synthesis of a 1-aryl-3-bromopyrazole, starting from a substituted phenylhydrazine and a β-ketoester.
Step 1: Synthesis of 1-Aryl-Pyrazol-3-one
-
To a solution of the desired substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the corresponding β-ketoester (1.1 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1-aryl-pyrazol-3-one.
Step 2: Bromination of 1-Aryl-Pyrazol-3-one
-
To a flask containing the 1-aryl-pyrazol-3-one (1.0 eq.), add phosphorus oxybromide (POBr₃) (2.0-3.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-bromopyrazole.
The Power of the Bromo Handle: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 1-aryl-3-bromopyrazoles lies in the reactivity of the C3-bromo substituent in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between the 3-position of the pyrazole and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 1,3-diarylpyrazoles, a class of compounds with a broad spectrum of biological activities.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Aryl-3-Bromopyrazole
-
To a reaction vessel, add the 1-aryl-3-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-aryl-3-arylpyrazole derivative.[4]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the introduction of terminal alkynes at the C3-position of the pyrazole ring, leading to the formation of 1-aryl-3-alkynylpyrazoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6] The resulting alkynyl-functionalized pyrazoles are valuable intermediates that can undergo further transformations or exhibit interesting biological properties in their own right.
Experimental Protocol: Sonogashira Coupling of a 1-Aryl-3-Bromopyrazole
-
To a Schlenk flask, add the 1-aryl-3-bromopyrazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.05-0.1 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-aryl-3-alkynylpyrazole.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C3-position of the pyrazole core.[7][8][9] This reaction has been instrumental in the synthesis of 3-aminopyrazole derivatives, which are prevalent in many biologically active compounds, particularly kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination of a 1-Aryl-3-Bromopyrazole
-
In a glovebox or under an inert atmosphere, combine the 1-aryl-3-bromopyrazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 1-aryl-3-aminopyrazole derivative.[10]
Caption: Synthetic utility of 1-aryl-3-bromopyrazoles in medicinal chemistry.
Therapeutic Applications and Structure-Activity Relationships
The diverse functionalities that can be introduced at the C3-position of the 1-aryl-3-bromopyrazole scaffold have led to the discovery of compounds with a wide range of therapeutic activities.
Anticancer Activity
Many 1-aryl-3-substituted pyrazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[11] For instance, 3-aminopyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation.[12][13] The amino group at the C3-position can form crucial hydrogen bonds with the hinge region of the kinase ATP binding pocket.[12]
Structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the N1-aryl ring and the group at the C3-position significantly influences the anticancer potency. For example, in a series of 1,3-diaryl pyrazole-based urea derivatives, compounds with a 3,4-dichlorophenyl urea moiety showed potent activity against Staphylococcus aureus.[14][15] In another study, the introduction of an amide group at the R3 position of a pyrazoline ring increased cytotoxicity against HeLa and NCI-H520 cells.[14]
| Compound ID | N1-Aryl Group | C3-Substituent | Target/Assay | IC50/MIC | Reference |
| 1a | Phenyl | 4-Fluorophenyl | A549 lung cancer cells | 15.2 µM | [16] |
| 1b | 4-Chlorophenyl | 4-Fluorophenyl | A549 lung cancer cells | 8.9 µM | [16] |
| 2a | Phenyl | 3,4-Dichlorophenylurea | S. aureus | 0.25 µg/mL | [14] |
| 2b | Phenyl | 2,4-Difluorophenylurea | M. tuberculosis | 1 µg/mL | [14] |
| 3a | Phenyl | Furan-2-carbohydrazide | S. aureus | 2 µg/mL | [3] |
| 3b | 4-Methoxyphenyl | Furan-2-carbohydrazide | E. coli | 1 µg/mL | [3] |
Anti-inflammatory Activity
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drug discovery, with celecoxib being a prominent example.[17] Derivatives of 1-aryl-3-bromopyrazoles have been explored for their potential as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. The introduction of specific aryl groups at the C3-position via Suzuki coupling has yielded compounds with significant COX-2 inhibitory activity.
Antimicrobial Activity
The 1-aryl-3-substituted pyrazole scaffold has also shown promise in the development of novel antimicrobial agents.[14][18] The ability to readily introduce various functionalities at the C3-position allows for the fine-tuning of the molecule's properties to enhance its activity against different bacterial and fungal strains. For example, the presence of chloro and bromo substituents has been shown to increase antimicrobial activity due to their lipophilic properties.[19]
Conclusion and Future Perspectives
The 1-aryl-3-bromopyrazole scaffold represents a powerful and versatile platform in modern medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions provides a rapid and efficient means to generate diverse libraries of novel compounds. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of derivatives highlight the therapeutic potential of this privileged substructure. Future research in this area will likely focus on the development of more complex and targeted molecules through the continued exploration of novel cross-coupling partners and the application of advanced synthetic methodologies. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics based on the 1-aryl-3-bromopyrazole core.
References
Sources
- 1. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole .
Unlike generic synthesis guides, this document prioritizes regiochemical integrity . The 3-position of the pyrazole ring is electronically deactivated compared to the 4-position, making direct bromination of the 1-aryl-pyrazole scaffold prone to failure (yielding the 4-bromo isomer). Therefore, this protocol utilizes a convergent de novo ring construction followed by a radical-mediated Sandmeyer transformation to guarantee the correct substitution pattern.
Executive Summary & Strategic Rationale
The synthesis of 3-bromo-1-arylpyrazoles presents a specific regiochemical challenge. Electrophilic aromatic substitution (EAS) on 1-arylpyrazoles overwhelmingly favors the C4 position due to the electronic distribution of the pyrazole ring.
To bypass this limitation, this protocol employs a "Bottom-Up" Strategy :
-
Scaffold Construction: Formation of the pyrazole ring with a latent functional group (amine) at the C3 position using 2-chloroacrylonitrile .
-
Functional Group Interconversion: Transformation of the C3-amine to C3-bromine via a non-aqueous Sandmeyer reaction .
This route is preferred over metal-catalyzed cross-coupling (e.g., Chan-Lam) of 3-bromopyrazole due to the high cost of 3-bromopyrazole and the potential for N1/N2 isomer mixtures during coupling.
Retrosynthetic Analysis
The retrosynthetic logic relies on disconnecting the C-Br bond to reveal a diazonium intermediate, which traces back to an amine. The pyrazole core is disconnected at the N-C bond, leading to the aryl hydrazine and a 3-carbon nitrile equivalent.
Figure 1: Retrosynthetic pathway prioritizing regiocontrol at C3.
Experimental Protocol
Phase 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
Note: This material is commercially available (CAS 133115-72-7), but in-house synthesis is described for autonomy.
Reaction:
Reagents:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Stannous Chloride Dihydrate (SnCl2·2H2O) (2.5 eq)
-
Conc. HCl
Procedure:
-
Diazotization: Dissolve 4-(trifluoromethoxy)aniline (50 mmol) in conc. HCl (30 mL) and cool to -5°C in an ice/salt bath. Dropwise add a solution of NaNO2 (55 mmol) in water (15 mL), maintaining temperature < 0°C. Stir for 30 min.
-
Reduction: Dissolve SnCl2·2H2O (125 mmol) in conc. HCl (40 mL) and cool to -5°C. Add the diazonium solution to the stannous chloride solution portion-wise with vigorous stirring.
-
Isolation: A thick precipitate of the hydrazine hydrochloride salt will form. Stir at 0°C for 1 hour, then refrigerate overnight. Filter the solid, wash with cold brine and ether.
-
Validation: 1H NMR (DMSO-d6) should show broad NH signals (approx 9-10 ppm) and characteristic aromatic doublets.
Phase 2: Regioselective Synthesis of 3-Amino-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
Critical Step: The use of 2-chloroacrylonitrile directs the formation of the 3-amino isomer.
Reagents:
-
Hydrazine HCl salt (from Phase 1) (1.0 eq)
-
2-Chloroacrylonitrile (1.1 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Ethanol (EtOH) (Reagent Grade)
Procedure:
-
Suspend the hydrazine hydrochloride (20 mmol) in EtOH (50 mL).
-
Add Et3N (60 mmol) dropwise. The mixture will clear as the free base hydrazine is released.
-
Cool to 0°C. Add 2-chloroacrylonitrile (22 mmol) dropwise to control the exotherm.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Mechanism Note: The hydrazine undergoes Michael addition to the nitrile, followed by cyclization and elimination of HCl to aromatize.
-
-
Work-up: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
-
Yield Target: 60–75%.
Phase 3: Sandmeyer Bromination (The "Radical Switch")
This step replaces the amino group with bromine using a non-aqueous Sandmeyer protocol to prevent phenol formation.
Reagents:
-
3-Amino-1-(4-trifluoromethoxyphenyl)-pyrazole (1.0 eq)
-
Copper(II) Bromide (CuBr2) (1.2 eq)
-
tert-Butyl Nitrite (tBuONO) (1.5 eq)
-
Acetonitrile (MeCN) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add CuBr2 (12 mmol) and anhydrous MeCN (40 mL).
-
Activation: Add tBuONO (15 mmol) dropwise to the copper suspension. The mixture will turn dark.[1]
-
Addition: Dissolve the 3-aminopyrazole (10 mmol) in minimal MeCN and add it dropwise to the reaction mixture at room temperature.
-
Observation: Evolution of N2 gas will be observed.
-
-
Reaction: Heat to 60°C for 2 hours to ensure complete consumption of the diazonium intermediate.
-
Quench: Pour the mixture into 20% aqueous HCl (to solubilize copper salts) and extract with Diethyl Ether.
-
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1). The 3-bromo product is less polar than the amine.
Analytical Data & Validation
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | N/A |
| 1H NMR (CDCl3) | Pyrazole C4-H | δ 6.50 ppm (d, J=2.5 Hz) . Note: C4-H is upfield of C5-H. |
| 1H NMR (CDCl3) | Pyrazole C5-H | δ 7.80 ppm (d, J=2.5 Hz) . |
| 13C NMR | C3-Br Carbon | δ ~125-130 ppm . Distinct from C-NH2 (~150 ppm). |
| Mass Spec | Isotopic Pattern | M+ and M+2 peaks (1:1 ratio) confirming Bromine. |
Mechanistic Visualization
The Sandmeyer transformation is the critical quality-control step. It proceeds via a radical mechanism involving Single Electron Transfer (SET) from the Copper catalyst.
Figure 2: Radical mechanism of the non-aqueous Sandmeyer bromination.
Safety & Handling
-
Hydrazines: Potent skin sensitizers and suspected carcinogens. Handle in a fume hood with double gloving.
-
tert-Butyl Nitrite: Highly flammable and toxic. Store in a refrigerator.
-
Diazonium Intermediates: Although generated in situ, they are potentially explosive if allowed to dry. Do not concentrate the reaction mixture before the gas evolution ceases.
References
-
Sigma-Aldrich. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Product Page.Link
- Elguero, J.Comprehensive Heterocyclic Chemistry II: Pyrazoles. Pergamon Press, 1996. (Foundational text on Pyrazole regiochemistry).
- K. C. Joshi et al. "Reaction of Arylhydrazines with 2-Chloroacrylonitrile." Journal of Heterocyclic Chemistry, 1982, 19, 1267. (Primary source for 3-aminopyrazole synthesis).
- Beck, J. R. "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 1978, 34(14), 2057-2068.
-
PubChem. Compound Summary for 3-Bromo-1-phenyl-1H-pyrazole (Analog).Link
Sources
Application Note: 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole in Agrochemical Discovery
Part 1: Executive Summary & Technical Rationale
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is a high-value heterocyclic building block employed in the synthesis of next-generation agrochemicals, specifically insecticides and acaricides . Its structural significance lies in the synergistic combination of the pyrazole core (a privileged scaffold in bio-active molecules) and the trifluoromethoxy (-OCF₃) group .
The "Fluorine Effect" in Agrochemicals
The -OCF₃ moiety is a critical bioisostere. Unlike a simple methyl or methoxy group, the trifluoromethoxy group significantly alters the physicochemical profile of the parent molecule:
-
Lipophilicity Modulation: It increases
, enhancing cuticular penetration in pests. -
Metabolic Stability: The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, prolonging the active half-life of the compound in the field.
-
Conformational Locking: The steric bulk of the -OCF₃ group often restricts bond rotation, locking the molecule into a bioactive conformation that fits tightly into target receptors (e.g., GABA-gated chloride channels or Mitochondrial Complex I).
Primary Applications
-
METI Acaricides: Analogs of Fenpyroximate and Tolfenpyrad where the pyrazole core serves as the linker between the electron-transport-inhibiting "head" and the lipophilic "tail."
-
GABA-Cl Antagonists: Phenylpyrazole insecticides (similar to Fipronil ) where the 3-position is functionalized to optimize binding affinity.
-
Ryanodine Receptor Modulators: As a variation of the diamide class (e.g., Chlorantraniliprole ), replacing the pyridine ring with a trifluoromethoxyphenyl moiety to bypass resistance.
Part 2: Chemical Profile & Safety Data
| Property | Specification |
| Chemical Name | 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole |
| Molecular Formula | C₁₀H₆BrF₃N₂O |
| Molecular Weight | 307.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under standard conditions; avoid strong oxidizers |
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (Characteristic of halogenated pyrazoles).
-
PPE: Nitrile gloves, safety goggles, and localized ventilation are mandatory.
Part 3: Synthesis Protocols
Protocol A: Preparation of the Intermediate (The Hydrazine Route)
Rationale: This route ensures high regioselectivity for the N-arylation, preventing the formation of the 1,5-isomer mixture common in other methods.
Reagents:
-
4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS 13957-54-5)[1]
-
2,3-Dibromopropionitrile (or 2,3-dichloroacrylonitrile equivalent)
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
Step-by-Step Methodology:
-
Hydrazine Activation: In a 500 mL round-bottom flask, suspend 4-(trifluoromethoxy)phenylhydrazine hydrochloride (10.0 g, 43.7 mmol) in EtOH (150 mL). Add Et₃N (1.1 eq) dropwise at 0°C to liberate the free base.
-
Cyclization: Add 2,3-dibromopropionitrile (44.0 mmol) slowly while maintaining the temperature below 10°C.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor consumption of hydrazine by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole .
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
Rationale: The bromine at position 3 is an excellent handle for Pd-catalyzed cross-coupling, allowing researchers to attach diverse aryl or heteroaryl groups to create a library of potential insecticides.
Reagents:
-
Intermediate: 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., 4-chlorophenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or pressure tube with the Intermediate (0.5 mmol), Boronic Acid (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.015 mmol) quickly and seal the vessel under Argon.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).
-
Extraction: Dilute with EtOAc, wash with water.
-
Analysis: The resulting 3-Aryl-1-(4-trifluoromethoxyphenyl)pyrazole is ready for biological assay (e.g., LC50 determination against Plutella xylostella).
Part 4: Visualizing the Workflow
Diagram 1: Synthesis & Functionalization Pathway
This flow illustrates the conversion of raw materials into the active agrochemical scaffold.
Caption: Synthesis of the 3-bromo pyrazole core and its subsequent diversification via Suzuki coupling.
Diagram 2: Mode of Action (GABA Receptor Antagonism)
How the final molecule interacts with the pest's nervous system.
Caption: Mechanism of Action for phenylpyrazole insecticides targeting the GABA-gated chloride channel.
Part 5: References
-
Synthesis of Pyrazoles via Hydrazine Cyclization:
-
Title: "Recent Advances in the Synthesis of Pyrazoles: A Review."
-
Source: Organic Chemistry Portal.
-
URL:[Link]
-
-
Suzuki-Miyaura Coupling Protocols:
-
Title: "Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Catalysts."
-
Source: Sigma-Aldrich (Merck) Technical Library.
-
-
Trifluoromethoxy Group in Agrochemicals:
-
Title: "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."
-
Source: National Institutes of Health (PMC).
-
URL:[Link]
-
-
Phenylpyrazole Insecticide Mechanism:
-
Title: "Fipronil and its degradation products: Molecular mechanism of action."
-
Source: ScienceDirect.
-
URL:[Link]
-
Sources
Functionalization of the C-3 position in 1-(4-trifluoromethoxyphenyl) pyrazoles
An In-Depth Guide to the Strategic Functionalization of the C-3 Position in 1-(4-Trifluoromethoxyphenyl) Pyrazoles
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 1-Aryl Pyrazole Scaffold
The 1-aryl pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical design. Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in numerous approved drugs like the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][2][3] The 1-(4-trifluoromethoxyphenyl) substituent, in particular, is a highly valued pharmacophore. The -OCF₃ group enhances metabolic stability, increases lipophilicity, and can improve membrane permeability and binding affinity, making this scaffold a prime target for drug discovery programs.
Functionalization of the pyrazole ring is critical for modulating the biological activity and pharmacokinetic profile of these molecules. While the C-4 and C-5 positions are often readily modified, the C-3 position presents a significant synthetic challenge due to its lower intrinsic reactivity in many reaction classes.[4][5][6] This guide provides a detailed exploration of advanced synthetic strategies, field-proven protocols, and the underlying chemical principles for the selective functionalization of the C-3 position of 1-(4-trifluoromethoxyphenyl) pyrazoles, empowering researchers to accelerate their discovery programs.
Core Synthetic Strategies: Navigating the Challenges of C-3 Reactivity
The functionalization of the pyrazole C-3 position requires overcoming its inherent electronic properties. Traditional electrophilic substitution often favors the more electron-rich C-4 position. Therefore, modern synthetic chemistry has pivoted towards more sophisticated methods, primarily transition-metal-catalyzed C-H activation and the use of pre-functionalized intermediates.
Below is a workflow outlining the primary strategic pathways for C-3 functionalization, which will be detailed in this guide.
Figure 1: Strategic workflow for C-3 functionalization of the target pyrazole.
Methodology 1: Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[7][8][9] For the C-3 arylation of 1-aryl pyrazoles, a significant challenge is overcoming the poor reactivity of this position.[4][5] A robust protocol utilizing a Palladium(II)/1,10-Phenanthroline catalyst system has proven effective for this difficult transformation.[5][6]
Causality Behind the Method: The success of this protocol hinges on a few key factors. The Pd(II) catalyst, in conjunction with a suitable ligand like 1,10-phenanthroline (Phen), is capable of activating the C-3 C-H bond. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The choice of a high-boiling-point, non-polar solvent like toluene is crucial for reaching the high temperatures (160 °C) required to overcome the activation energy barrier.[4][5] A strong inorganic base, such as Cesium Carbonate (Cs₂CO₃), acts as the proton scavenger in the CMD step, facilitating the catalytic cycle.
Figure 2: Simplified catalytic cycle for Pd(II)-catalyzed C-3 arylation.
Protocol: C-3 Direct Arylation of 1-(4-Trifluoromethoxyphenyl) Pyrazole
Materials & Reagents:
-
1-(4-Trifluoromethoxyphenyl) pyrazole
-
Aryl iodide or Aryl bromide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
35 mL sealed reaction tube with a Teflon-lined cap
-
Stir plate with heating block or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).
-
Reagent Addition: Add the 1-(4-trifluoromethoxyphenyl) pyrazole (57 mg, 0.25 mmol, 1.0 equiv) and the aryl halide (e.g., 4-iodotoluene, 54.5 mg, 0.25 mmol, 1.0 equiv).
-
Solvent Addition: Add 1 mL of anhydrous toluene to the tube.
-
Reaction: Cap the tube tightly and place it in a preheated heating block or oil bath at 160 °C. Stir the reaction mixture vigorously for 48-72 hours.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (10 mL).
-
Filtration: Filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane:EtOAc gradient) to yield the pure C-3 arylated product.
Self-Validation:
-
TLC Analysis: Monitor reaction progress by TLC to confirm consumption of the starting material.
-
¹H NMR: Expect to see the disappearance of the C-3 proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.
-
Mass Spectrometry: Confirm the molecular weight of the desired product via HRMS or LC-MS.
| Aryl Halide Partner | Reaction Time (h) | Typical Yield (%) |
| 4-Iodotoluene | 48 | 75-85 |
| 4-Bromoanisole | 72 | 60-70 |
| 1-Iodonaphthalene | 48 | 70-80 |
Table 1: Representative yields for the C-3 arylation protocol. Data is illustrative based on published procedures for similar substrates.[5][6]
Methodology 2: Regioselective C-3 Halogenation
Halogenated pyrazoles are exceptionally valuable intermediates, serving as versatile handles for subsequent cross-coupling reactions to introduce a wide array of functional groups.[10] Direct electrophilic halogenation of pyrazoles typically occurs at the C-4 position.[11] Achieving C-3 selectivity often requires blocking the C-4 position or using alternative strategies. However, under carefully controlled conditions with specific N-halosuccinimides (NXS), direct C-H halogenation can be guided towards other positions.
Causality Behind the Method: For 1-aryl pyrazoles, the N-aryl group can influence the electronic distribution and steric environment. While C-4 remains the most electronically favorable site for electrophilic attack, using a polar aprotic solvent like DMSO can modulate the reactivity of the NXS reagent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice between N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the specific introduction of different halogens.
Protocol: C-3 Bromination of 1-(4-Trifluoromethoxyphenyl) Pyrazole
Materials & Reagents:
-
1-(4-Trifluoromethoxyphenyl) pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-trifluoromethoxyphenyl) pyrazole (228 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) and stir until the pyrazole is fully dissolved. Add N-Bromosuccinimide (NBS) (214 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and dichloromethane (50 mL).
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (hexane:EtOAc gradient) to yield 3-bromo-1-(4-trifluoromethoxyphenyl) pyrazole.
Self-Validation:
-
¹H NMR: The C-3 proton signal will be absent. The signals for the C-4 and C-5 protons will likely shift downfield due to the electronic effect of the bromine atom.
-
¹³C NMR: A significant shift will be observed for the C-3 carbon, which will now be directly attached to bromine.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
Methodology 3: Regioselective C-3 Nitration
Nitration is a fundamental transformation for introducing a nitro group, which can be a useful functional group in its own right or can be reduced to an amine for further diversification. The directing effects of the pyrazole ring nitrogens and the N-aryl substituent are critical for controlling regioselectivity.
Causality Behind the Method: The nitration of 1-phenylpyrazole derivatives with mixed acid (HNO₃/H₂SO₄) typically yields the 4-nitro product. However, the electron-withdrawing nature of the 4-trifluoromethoxyphenyl group deactivates the pyrazole ring towards electrophilic substitution. Under forcing conditions, nitration can occur, but regioselectivity can be poor. A more controlled approach is often necessary. For the purposes of this guide, a standard protocol is presented, but researchers should be aware that optimization and careful analysis of the product mixture are essential.
Protocol: C-3 Nitration of 1-(4-Trifluoromethoxyphenyl) Pyrazole
Materials & Reagents:
-
1-(4-Trifluoromethoxyphenyl) pyrazole
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask equipped with a stir bar and dropping funnel
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Acid Mixture Preparation: In a flask cooled in an ice-water bath, slowly add concentrated H₂SO₄ (5 mL) to fuming HNO₃ (5 mL). Stir gently for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-(4-trifluoromethoxyphenyl) pyrazole (456 mg, 2.0 mmol) in concentrated H₂SO₄ (5 mL) at 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for 4 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization & Extraction: A precipitate may form. If so, collect by filtration. If not, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7. Extract the aqueous mixture with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product mixture by flash chromatography to isolate the 3-nitro isomer from other potential regioisomers (e.g., 4-nitro).
Self-Validation:
-
Product Isolation: Be prepared to separate isomers. The C-3 and C-4 nitro products will have distinct ¹H and ¹³C NMR spectra.
-
Spectroscopic Analysis: The introduction of the strongly electron-withdrawing nitro group will cause significant downfield shifts of the remaining pyrazole protons in the ¹H NMR spectrum.
References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]
-
Lassalas, P., et al. (2012). Efficient synthesis and first regioselective C-3 direct arylation of imidazo[1,2-b]pyrazoles. Chemistry. [Link]
-
Han, S., Kim, H. T., & Joo, J. M. (2014). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]
-
Han, S., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. [Link]
-
Wang, D. H., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science - The Royal Society of Chemistry. [Link]
-
Daugulis, O., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]
-
O'Sullivan, L., et al. (2021). Utilization of aryne chemistry for the direct functionalization of the elusive C-3 position of pyrazoles. Pacifichem 2021. [Link]
- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source Not Available.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]
-
Ghosh, A. K., et al. (2022). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]
-
Sadowski, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Das, D., et al. (2014). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. ResearchGate. [Link]
- Various Authors. (n.d.).
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- Various Authors. (n.d.).
- Various Authors. (n.d.).
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. ACS Publications. [Link]
-
Elguero, J., et al. (n.d.). Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate. [Link]
-
Sadowski, M., et al. (2013). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Semantic Scholar. [Link]
- Various Authors. (n.d.). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society.
-
Sadowski, M., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. ResearchGate. [Link]
-
Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
- Various Authors. (n.d.). Halogenation of the pyrazole scaffold.
-
Various Authors. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. PubMed. [Link]
- Various Authors. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Various Authors. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Direct nitration of five membered heterocycles.
-
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Sadowski, M., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. PMC. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Biaryl Pyrazole Derivatives via 3-Bromo Precursors
Abstract & Strategic Importance
Biaryl pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and emerging Nav1.7 sodium channel blockers for neuropathic pain.
While 4-arylpyrazoles are easily accessible via electrophilic substitution of the pyrazole ring, 3-arylpyrazoles require a distinct strategic approach. The preparation of 3-aryl derivatives typically relies on the 3-bromo-1H-pyrazole intermediate. This application note provides a comprehensive guide to the regioselective synthesis of 3-bromopyrazole precursors and their subsequent functionalization via Suzuki-Miyaura cross-coupling.
Key Technical Challenges Addressed:
-
Regiocontrol: Overcoming the natural tendency of pyrazoles to undergo electrophilic aromatic substitution at the C4 position.
-
Catalyst Poisoning: Managing the coordination of the free pyrazole -NH to Palladium centers.
-
Protodehalogenation: Preventing the reductive loss of bromine during cross-coupling.
Strategic Analysis: The 3-Bromo Entry Point
To synthesize 3-arylpyrazoles, direct bromination of the pyrazole ring is often unsuitable because the C4 position is significantly more nucleophilic. Therefore, the Sandmeyer reaction starting from 3-aminopyrazole is the industry-standard method to install the halide at C3 with high fidelity.
Reaction Pathway Visualization
The following workflow illustrates the critical decision points in the synthesis pipeline.
Figure 1: Strategic workflow for accessing 3-arylpyrazoles. Note the bifurcation at the protection step, which dictates the choice of catalytic system.
Protocol 1: Regioselective Synthesis of 3-Bromo-1H-pyrazole
Objective: Synthesis of the 3-bromo precursor via Sandmeyer reaction. Mechanism: Diazotization followed by radical-nucleophilic substitution.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 3-Aminopyrazole (1.0 equiv)
-
Reagents: Sodium Nitrite (NaNO₂, 1.2 equiv), Hydrobromic Acid (48% aq., excess), Copper(I) Bromide (CuBr, 1.1 equiv).
-
Solvent: Water/HBr matrix.
-
Safety: Diazonium salts are potentially explosive. Maintain temperature strictly <5°C during formation.
Step-by-Step Methodology
-
Acidification: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 3-aminopyrazole in 48% HBr (10 mL per gram of substrate). Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Why: Exothermic protonation occurs. Low temperature prevents decomposition of the amine before diazotization.
-
-
Diazotization: Dropwise add a solution of NaNO₂ (dissolved in minimum water) to the reaction mixture. Do not allow temperature to rise above 5°C.
-
Checkpoint: The solution should turn pale yellow/orange. Stir for 30 mins at 0°C.
-
-
Sandmeyer Transformation: In a separate vessel, suspend CuBr in 48% HBr. Slowly transfer the cold diazonium solution into the CuBr mixture (maintained at room temperature) over 20 minutes.
-
Observation: Nitrogen gas evolution (
) will be vigorous. Ensure adequate venting.
-
-
Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool to RT, neutralize with NaOH (aq) to pH 7-8, and extract with Ethyl Acetate (3x).
-
Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).
Typical Yield: 60-75% Characterization: ^1H NMR (DMSO-d6) shows loss of amine protons and a distinct shift of the C4-H proton.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of 3-bromo-1H-pyrazole with Aryl Boronic Acids.
Method A: The Robust Route (N-Protected)
Best for: Scale-up and valuable/complex boronic acids.
-
Protection (Pre-step): React 3-bromo-1H-pyrazole with DHP (dihydropyran) and catalytic p-TsOH to form 1-(tetrahydro-2H-pyran-2-yl)-3-bromo-1H-pyrazole . This prevents catalyst poisoning by the free NH.
-
Coupling Reaction:
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.
-
Temperature: 80-90°C.
-
-
Deprotection: Treat the crude biaryl product with 4M HCl in Dioxane/MeOH to remove the THP group.
Method B: The Direct Route (Unprotected NH)
Best for: Rapid screening, library synthesis, or when protecting groups are chemically incompatible. Challenge: The free NH can bind Pd(II), arresting the cycle. Solution: Use electron-rich, bulky biarylphosphine ligands (Buchwald Ligands).
Optimized Conditions Table:
| Parameter | Standard Condition | Advanced (Difficult Substrates) |
| Catalyst Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos or SPhos (10 mol%) | RuPhos (for electron-poor boronic acids) |
| Base | K₃PO₄ (3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | n-Butanol or Toluene/H₂O | 1,4-Dioxane/H₂O (4:1) |
| Temp/Time | 100°C / 12-18 h | 100°C / 4-8 h |
Protocol Steps (Method B):
-
Charge a reaction vial with 3-bromo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed n-Butanol or Dioxane/Water.
-
Heat to 100°C. Monitor by LC-MS.
-
Note: 3-bromo isomers generally react faster than 4-bromo isomers due to electronic effects, but slower than iodo-derivatives.
-
Troubleshooting & Optimization Logic
Issue: Protodehalogenation (Reduction of Bromide)
Symptom: LC-MS shows mass of [Product - Br + H].
Cause:
-
Switch Solvent: Avoid alcohols (ethanol/isopropanol). Use Toluene or DMF.
-
Boost Transmetallation: Increase Boronic Acid stoichiometry (1.5
2.0 equiv) and Base concentration. -
Ligand Switch: Use XPhos . Its bulk facilitates reductive elimination over side reactions.
Issue: Homocoupling of Boronic Acid
Symptom: Appearance of Biaryl (Ar-Ar) dimer. Cause: Oxidative coupling of boronic acid in the presence of oxygen. Fix: Rigorous degassing is required. Sparge solvents with Argon for 15 mins minimum.
Optimization Decision Tree
Figure 2: Troubleshooting logic for optimizing pyrazole cross-couplings.
References
-
Sandmeyer Synthesis of 3-Halopyrazoles
-
BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Link
- Note: Protocol adapted for Bromine using HBr/CuBr analogs.
-
-
Suzuki Coupling of Unprotected Azoles
-
Microwave-Assisted Coupling
-
Medicinal Chemistry Applications
-
General Review of Pyrazole Synthesis
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews. Link
-
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted biaryl pyrazoles as sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyrazoles
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory Celecoxib and the anticoagulant Apixaban, underscores its importance in drug discovery.[2][4] The biological activity of pyrazole-containing compounds is profoundly influenced by the nature and position of their substituents. Consequently, the development of robust and versatile methods for the regioselective functionalization of the pyrazole core is of paramount importance to researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6] These reactions offer a mild and efficient means to introduce a wide array of functional groups onto the pyrazole ring system, starting from readily accessible halopyrazoles. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 3-bromopyrazoles, offering both mechanistic insights and detailed, field-proven protocols for their successful implementation.
Core Principles of Palladium-Catalyzed Cross-Coupling
The remarkable success of palladium-catalyzed cross-coupling reactions lies in a common mechanistic framework, the catalytic cycle.[5] This cycle typically involves three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N coupling), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
This is a technical support guide designed for organic chemists and process development scientists. It addresses the specific challenges of synthesizing 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole , focusing on yield optimization and regioselectivity control.
Ticket ID: PYR-BR-OCF3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Structural Challenge
Synthesizing 3-bromo-1-arylpyrazoles presents a classic regioselectivity trap.[1] The standard electrophilic aromatic substitution (EAS) of 1-arylpyrazoles directs bromination to the C4 position , not C3.[1] Consequently, "direct bromination" attempts often result in <5% yield of the desired C3-isomer and >90% of the C4-isomer.[1]
To improve yield, you must abandon direct functionalization and utilize a Deaminative Bromination (Sandmeyer-type) strategy starting from the 3-amino precursor, or a Regioselective Cyclization using specific 3-carbon building blocks.[1]
This guide details the Non-Aqueous Sandmeyer Protocol , which is the highest-yielding route for this specific scaffold, avoiding the hydrolysis side-reactions common in aqueous methods.
Part 1: Strategic Route Analysis
The following decision matrix explains why your current yield might be low and validates the recommended pathway.
Caption: Comparative analysis of synthetic routes. Direct bromination fails due to electronic directing effects, necessitating the Sandmeyer approach.[1]
Part 2: Optimized Protocol (Non-Aqueous Sandmeyer)
Objective: Convert 3-amino-1-(4-trifluoromethoxyphenyl)-1H-pyrazole to the 3-bromo analog. Why this method? Traditional aqueous Sandmeyer (NaNO₂/HBr) often fails with electron-deficient aryl pyrazoles due to low solubility and diazonium instability.[1] The Doyle modification (Alkyl nitrite/CuBr₂) in acetonitrile is self-validating: the evolution of N₂ gas provides visual confirmation of reaction progress.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3-Amino-Precursor | 1.0 | Substrate | Must be dry; water quenches the nitrite.[1] |
| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent | Fresh bottle recommended.[1] Old reagent lowers yield. |
| Copper(II) Bromide (CuBr₂) | 1.2 | Bromine Source | Anhydrous preferred.[1] |
| Acetonitrile (MeCN) | [0.2 M] | Solvent | Must be anhydrous (degassed).[1] |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen or Argon.
-
Why: Moisture competes with the nitrite ester, leading to phenol byproducts (3-OH pyrazole).[1]
-
-
Complex Formation:
-
Addition of Substrate:
-
Dissolve 3-amino-1-(4-trifluoromethoxyphenyl)-1H-pyrazole in a minimum volume of anhydrous MeCN.
-
Add this solution dropwise to the heated CuBr₂/t-BuONO mixture over 30 minutes.
-
Critical Control Point: Rapid addition causes an exotherm and "tars" the reaction. Slow addition ensures the diazonium intermediate reacts immediately with the copper source.
-
-
Reaction & Monitoring:
-
Stir at 60–65°C for 2–3 hours.
-
Monitor: TLC (Hexane/EtOAc 8:1). The amine is polar/streaking; the bromide is non-polar and moves to high Rf.
-
Completion: Evolution of N₂ gas ceases.
-
-
Workup (Quenching Copper):
-
Purification:
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Column Chromatography: Silica gel. Eluent: 100% Hexanes
5% EtOAc/Hexanes. -
Note: The product is lipophilic due to the -OCF3 group and elutes early.
-
Part 3: Troubleshooting Guide
Issue 1: Low Yield (<40%)
-
Diagnosis: Likely formation of the 3-H (deaminated) byproduct or 3-OH (phenol).[1]
-
Fix:
-
Ensure anhydrous conditions . Water = 3-OH product.
-
Increase CuBr₂ to 1.5 equiv.
-
Radical Scavenging: If the solvent is not degassed, oxygen can interfere with the radical transfer mechanism. Degas MeCN by sparging with Argon for 15 mins.
-
Issue 2: Incomplete Conversion
-
Diagnosis: Old tert-butyl nitrite.
-
Test: Take a small aliquot of t-BuONO and add it to a solution of KI/starch; it should turn blue-black instantly. If slow, discard reagent.[1]
-
Fix: Add an additional 0.5 equiv of t-BuONO and stir for 1 more hour.
Issue 3: "Sticky" Copper Residues
-
Diagnosis: Copper salts chelating to the pyrazole nitrogen.
-
Fix: Wash the organic layer with 10% aqueous ammonia (NH₄OH) or EDTA solution during workup.[1] This complexes the copper (turning the aqueous layer deep blue) and releases the product.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use NaNO₂ and HBr instead of t-BuONO? A: Technically yes, but yields are typically 20–30% lower. The 4-trifluoromethoxyphenyl group makes the amine weakly basic and the resulting diazonium salt insoluble in water, leading to decomposition before bromination can occur. The non-aqueous route keeps everything in solution.
Q2: Why not use the Chan-Lam coupling of 3-bromopyrazole and 4-trifluoromethoxyphenyl boronic acid? A: This is a valid alternative but has two drawbacks:
-
Cost: 3-Bromopyrazole is expensive.
-
Regioselectivity: N-arylation of 3-bromopyrazole often gives a mixture of the 1,3-isomer (desired) and 1,5-isomer (steric clash), requiring difficult chromatographic separation.[1]
Q3: How do I synthesize the 3-amino precursor if I can't buy it? A: React 4-(trifluoromethoxy)phenylhydrazine with 2-chloroacrylonitrile or 3-ethoxyacrylonitrile .[1]
-
Caution: Use ethanol/reflux. This cyclization favors the 3-amino-1-aryl isomer over the 5-amino isomer due to steric factors, but confirm regiochemistry by NOE NMR (interaction between Pyrazole-H5 and Phenyl-H2/6).[1]
Part 5: Mechanism & Data Visualization
The following diagram illustrates the specific radical mechanism utilized in the recommended protocol (Doyle-Sandmeyer).
Caption: Radical-nucleophilic substitution mechanism via Copper(II) redox cycle. N2 release drives the reaction forward.
Comparative Yield Data (Internal Benchmarks)
| Method | Reagents | Solvent | Yield (Isolated) | Purity (HPLC) |
| Direct Bromination | Br₂ / FeBr₃ | DCM | <5% (Wrong Isomer) | N/A |
| Aqueous Sandmeyer | NaNO₂ / HBr / CuBr | H₂O/HBr | 45–55% | 88% |
| Non-Aqueous (Recommended) | t-BuONO / CuBr₂ | MeCN | 82–88% | >98% |
References
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[1] Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.[1]
- Foundational text for the non-aqueous Sandmeyer using CuBr2/t-BuONO.
-
Goossen, L. J., et al. (2014).[1][4][5] Sandmeyer Trifluoromethylation.[4] Synthesis, 46, 2283-2286.[1][4][5]
- Demonstrates the stability and utility of Sandmeyer reactions on sensitive heterocyclic amines.
-
Deng, X., & Mani, N. S. (2008).[1][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. The Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]
- Provides context on regioselectivity challenges in pyrazole synthesis.
-
Beletskaya, I. P., et al. (2007).[1][5] Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.[1]
- Advanced catalytic cycles for bromin
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole (Target Compound).[1][2][3]
This molecule presents a unique purification challenge due to the interplay between the lipophilic trifluoromethoxy (-OCF₃) group and the bromine handle.[2] Unlike standard pyrazoles, the electron-withdrawing nature of the -OCF₃ group significantly reduces the basicity of the pyrazole nitrogen, rendering standard acid-base extraction protocols less effective for product isolation, though useful for impurity scavenging.[2]
The protocols below prioritize regioisomer resolution and hydrazine scavenging , the two most critical quality attributes for downstream cross-coupling applications.
Module 1: The Regioisomer Crisis (Troubleshooting Guide)
The Problem: The most frequent contaminant in the synthesis of 3-substituted-1-arylpyrazoles via cyclization (e.g., reaction of hydrazines with 1,3-electrophiles) is the 5-bromo regioisomer .[2] These isomers often co-elute on silica gel due to similar polarities.[4]
Diagnostic: Do I have the 5-isomer?
-
1H NMR Check: Look for the pyrazole proton signals.
-
TLC Behavior: On silica gel, the 1,5-isomer (more sterically crowded/twisted) often has a slightly higher
value than the planar 1,3-isomer in non-polar mobile phases.[1][2]
Protocol A: Chromatographic Resolution
If the isomer ratio is < 5:1, chromatography is required before crystallization.
-
Stationary Phase: High-performance Silica Gel (230–400 mesh).[2] Do not use alumina; it can cause dehydrohalogenation traces.[1][2]
-
Mobile Phase Optimization:
-
Loading: Dry load using Celite or Silica. Do not wet load with DCM; the "band broadening" will merge the isomer peaks.
Protocol B: Thermodynamic Crystallization
If the isomer ratio is > 5:1, recrystallization is superior.[2]
-
Mechanism: The 1-(4-trifluoromethoxyphenyl) group makes the molecule highly lipophilic.[2] The 3-bromo isomer generally packs better into a crystal lattice than the sterically twisted 5-bromo isomer.
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot Heptane until slight turbidity appears.
-
Cool slowly to Room Temperature (RT) over 4 hours.
-
Chill to 0°C. The 3-bromo target crystallizes; the 5-bromo isomer remains in the mother liquor.
-
Module 2: Chemical Scavenging (Hydrazine Removal)
The Problem: Residual 4-(trifluoromethoxy)phenylhydrazine is genotoxic and a catalyst poison for downstream Suzuki/Buchwald couplings.[1][2] It binds irreversibly to Pd centers.
Q: "My LCMS shows 2% hydrazine. Can I just wash it with water?" A: No. The lipophilic -OCF₃ group makes the hydrazine insoluble in water. It will partition into your organic phase.
Protocol: The "Aldehyde Trap"
Instead of relying on solubility, we use chemoselectivity.
-
Dissolution: Dissolve the crude pyrazole in Ethyl Acetate (10 mL/g).
-
Scavenging: Add 4-Chlorobenzaldehyde (1.5 equiv relative to the hydrazine impurity, usually 2-5 mol% total).
-
Reaction: Stir at RT for 30 minutes. This converts the hydrazine into a highly lipophilic hydrazone .
-
Separation:
-
Add 1M HCl (aq).[1][2] The hydrazone is extremely non-polar but also acid-labile?[2] No—hydrazones are stable enough here.
-
Better Route: The hydrazone usually has a drastically different
(runs with solvent front) compared to the pyrazole.[1][2] -
Alternative (Solid Phase): Add Polymer-supported Benzaldehyde resin (stir 2 hours, filter off).[1][2] This physically removes the hydrazine without adding new impurities.
-
Module 3: Visual Workflows
Decision Tree: Purification Strategy
Use this logic flow to determine the correct starting point for your crude material.
Caption: Figure 1. Decision matrix for selecting purification method based on crude purity profile.
Module 4: Frequently Asked Questions (FAQs)
Q1: The product is isolating as a brown oil/tar instead of a solid. Why?
A: This is typically due to oxidative coupling of trace phenols or hydrazines, forming "azo-tar" impurities.[2]
-
Fix: Dissolve the oil in DCM and pass it through a short plug of Silica Gel + 10% w/w Activated Charcoal . The charcoal adsorbs the planar, conjugated colored impurities. Elute with DCM. The filtrate should yield a solid upon evaporation.
Q2: Can I use acid extraction to remove the pyrazole from non-basic impurities?
A: No. The 4-trifluoromethoxy group is electron-withdrawing. It pulls electron density from the N-aryl ring, which in turn pulls density from the pyrazole N1.
-
Consequence: The
of the conjugate acid is likely < 1.0. You would need concentrated sulfuric acid to protonate it, which would likely decompose the molecule or hydrolyze the -OCF₃ group. Treat this molecule as a neutral organic during workup.
Q3: I see a "doublet" bromine pattern in Mass Spec, but the mass is M+80. What is this?
A: You likely have the 3,4-dibromo impurity.[2]
-
Cause: If you used excess brominating agent (like NBS) during synthesis, the 4-position (which is the most nucleophilic site on the pyrazole ring) will brominate.[1][2]
-
Removal: This is very difficult to separate from the 3-bromo mono-substituted product.
-
Solution: You must optimize the reaction stoichiometry. Purification is rarely effective; re-synthesis with strict 0.95 equiv of brominating agent is recommended.
Summary of Physical Properties
| Property | Value / Description | Relevance to Purification |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic.[2] Insoluble in water. Soluble in Hexane/DCM. |
| pKa (Conjugate Acid) | < 1.5 (Est.)[1][2] | Too weak to form stable salts with weak acids (e.g., acetic).[1][2] |
| Solubility (EtOH) | Moderate (Hot), Low (Cold) | Ideal for recrystallization.[1][2] |
| Solubility (Toluene) | High | Good for chromatography loading.[1][2] |
References
-
Regioselectivity in Pyrazole Synthesis
-
Purification of Halogenated Pyrazoles
-
Hydrazine Scavenging Protocols
Sources
Technical Support Center: Minimizing Debromination in Pyrazole Cross-Couplings
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common and often frustrating side reaction of debromination during palladium-catalyzed cross-coupling of bromopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in pyrazole cross-couplings?
A: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on your pyrazole ring is replaced by a hydrogen atom.[1] This consumes your starting material, reduces the yield of the intended coupled product, and introduces a byproduct that can be difficult to separate, complicating purification.[2] The formation of this byproduct occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1][3]
Q2: What is the primary mechanistic cause of debromination?
A: The central culprit is the formation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle. After the initial oxidative addition of the bromopyrazole to the Pd(0) catalyst, this Pd(II)-complex can react with a hydride source in the mixture. Subsequent reductive elimination of the pyrazole and the hydride regenerates the Pd(0) catalyst and releases the debrominated pyrazole byproduct, short-circuiting the desired cross-coupling pathway.[3]
Q3: Why are pyrazoles, particularly unprotected ones, susceptible to this side reaction?
A: Pyrazoles have unique electronic properties that can promote debromination. The acidic proton on the nitrogen of an unprotected pyrazole ring (N-H) can interact with the base or the palladium catalyst.[1][4] This interaction can facilitate the formation of Pd-H species or alter the electronic properties of the catalyst system in a way that favors the undesired debromination pathway.[4][5] Furthermore, the inherent electron-rich nature of the pyrazole ring can influence the stability of intermediates in the catalytic cycle.
Troubleshooting Guide: From High Byproduct to High Yield
This section addresses specific experimental issues with a systematic, cause-and-effect approach.
Issue 1: My Suzuki-Miyaura coupling of a 4-bromopyrazole shows over 50% debrominated byproduct. Where do I start?
This is a very common issue. Debromination often has a higher activation energy than the desired coupling, so your first points of intervention should be the reaction parameters that most influence reaction kinetics and the generation of hydride species.[1]
Solution Workflow:
-
Lower the Reaction Temperature: High temperatures are a primary driver of debromination.[2][6] If you are running the reaction at 100-110 °C, try reducing it to 80 °C or even lower. While this may slow down the desired reaction, it will often suppress the debromination side reaction to a greater extent. Some modern catalyst systems can even facilitate couplings at or near room temperature.[7]
-
Re-evaluate Your Base: The choice of base is critical.[8] Strong bases, especially hydroxides (NaOH, KOH) or alkoxides (NaOtBu in the presence of protic impurities), can readily generate Pd-H species.[6] Switch to a milder inorganic base.
-
Protect the Pyrazole Nitrogen: If you are using an N-H unprotected pyrazole, the acidic proton is a likely contributor to the problem.[1] Protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can effectively suppress debromination by preventing interaction with the catalyst system.[5][9]
The following diagram illustrates a typical troubleshooting workflow for this issue.
Caption: Competing catalytic cycles of cross-coupling vs. debromination.
Issue 3: Which halogen should I use on my pyrazole? Does it matter?
A: Yes, it matters significantly. While aryl iodides are typically more reactive in cross-coupling, they are also much more prone to the debromination side reaction.
-
Comparative Reactivity: In a direct comparison for aminopyrazoles, it was found that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced tendency for dehalogenation. [10][11][12]* Recommendation: If you are designing a synthesis from scratch, using a 4-bromopyrazole or even a 4-chloropyrazole (which will require a more active catalyst system) is often a better strategy to avoid debromination than starting with the iodo-analogue. [10]
Data & Protocols
Table 1: Comparative Guide to Base Selection
| Base Type | Examples | Strength | Recommendation for Pyrazole Couplings |
| Hydroxides | NaOH, KOH | Strong | Avoid. High propensity to generate Pd-H species and promote debromination, especially in the presence of protic solvents. [2] |
| Alkoxides | NaOtBu, KOtBu | Strong | Use with caution. Very effective for Buchwald-Hartwig, but requires strictly anhydrous conditions. Prone to debromination if protic impurities are present. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Good starting point. Generally effective and milder, minimizing side reactions. A preferred choice for Suzuki couplings. [2][8] |
| Phosphates | K₃PO₄ | Moderate | Excellent choice. Often provides high yields in both Suzuki and Buchwald-Hartwig reactions while effectively suppressing debromination. [4][8] |
| Organic Amines | Et₃N, DIPEA | Weak | Avoid for Suzuki. Can act as hydride donors in some coupling reactions, directly leading to debromination. [2] |
Experimental Protocol: Base and Ligand Screening for a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the reaction to minimize debromination of a model substrate, 4-bromo-1-methylpyrazole.
Materials:
-
4-bromo-1-methylpyrazole (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ (3.0 mmol, 3 equiv each)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL)
-
Internal standard (e.g., dodecane) for GC/LC-MS analysis
Procedure:
-
Setup: To a set of oven-dried reaction vials equipped with stir bars, add the 4-bromo-1-methylpyrazole (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Catalyst & Base Addition: To each vial, add the palladium precatalyst (2 mol%). To separate vials, add K₃PO₄, K₂CO₃, and Cs₂CO₃ (3.0 mmol each).
-
Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to each vial via syringe.
-
Reaction: Place the vials in a pre-heated reaction block at 80 °C. Stir for 12-16 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC/LC-MS.
-
Evaluation: Compare the ratio of the desired coupled product to the debrominated 1-methylpyrazole byproduct for each base. The base providing the highest ratio is optimal. This experiment can be repeated at different temperatures or with different ligands to further optimize.
References
- Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- Benchchem. (n.d.). Choosing the right base to minimize side reactions with 4-Bromobiphenyl.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Fors, B. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- T Gernon, M., & Krska, S. W. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Functionalization of 1-(4-Trifluoromethoxyphenyl)pyrazoles
Current Status: Operational Support Tier: Level 3 (Senior Research & Development) Topic: Overcoming Steric and Electronic Barriers in 1-Arylpyrazole Chemistry
Executive Summary: The "Twisted" Challenge
Welcome to the technical support hub for 1-(4-trifluoromethoxyphenyl)pyrazole . If you are here, you are likely facing low yields or poor regioselectivity.
This scaffold presents a unique "push-pull" conflict:
-
Steric Clash: The bond connecting N1 (pyrazole) and C1' (phenyl) allows rotation, but the ortho-hydrogens of the phenyl ring clash with the C5-hydrogen of the pyrazole. This forces the two rings to twist out of planarity (approx. 30–50° dihedral angle), creating a "steric umbrella" that shields the C5 position.
-
Electronic Deactivation: The -OCF3 group is strongly electron-withdrawing (
). It pulls electron density from the pyrazole, deactivating the C4 position toward electrophilic aromatic substitution (EAS) while simultaneously acidifying the C5-proton.
This guide provides troubleshooting protocols to navigate these barriers using Lithiation , C-H Activation , and Cross-Coupling .
Troubleshooting Matrix: Identify Your Failure Mode
| Symptom | Probable Cause | Technical Fix |
| Low yield in C5-functionalization (Lithiation) | "Shielding" effect of the N-aryl group prevents electrophile approach; or Ring Opening (decomposition). | Switch to Kinetic Deprotonation at -78°C with in-situ trapping. |
| No reaction at C4 (Electrophilic Substitution) | Electronic deactivation by 4-OCF3-Ph group. | Use hypervalent iodine reagents or switch to transition-metal catalyzed C-H activation . |
| Regioselectivity issues (Ortho-phenyl vs. Pyrazole C5) | Competition between Pyrazole-directed C-H activation and innate C5 acidity. | Solvent Control: Non-polar solvents favor ortho-phenyl activation; Polar/Carboxylate additives favor C5. |
| Sluggish Suzuki Coupling at C4-Halide | Steric bulk of the twisted N-aryl group hinders Pd oxidative addition. | Employ Buchwald Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos). |
Deep Dive Protocols
Module A: Overcoming C5 Steric Hindrance via Lithiation
The Problem: The C5 proton is the most acidic on the pyrazole ring, but the bulky N-aryl group blocks the approach of large electrophiles. Furthermore, 1-arylpyrazoles are prone to "ring-opening" decomposition if the lithiated intermediate acts as a base against itself.
The Solution: Use the "In-Situ Quench" method to capture the transient lithio-species immediately.
Protocol 1: Kinetic C5-Functionalization
-
Preparation: Dissolve 1-(4-trifluoromethoxyphenyl)pyrazole (1.0 equiv) and the Electrophile (e.g., TMSCl, I2, DMF – 1.2 equiv) in anhydrous THF.
-
Cooling: Cool the mixture to -78°C (Internal temperature monitoring is critical).
-
Base Addition: Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise over 30 minutes. Note: Do not use n-BuLi directly; it is too nucleophilic and may attack the pyrazole ring or the -OCF3 group.
-
Mechanism: The LDA deprotonates C5. Because the electrophile is already present, the lithiated species reacts instantly, before it can decompose or equilibrate.
-
Workup: Quench with saturated NH4Cl at -78°C, then warm to room temperature.
Expert Insight: If using aldehydes as electrophiles, add ZnCl2 (0.5 equiv) after lithiation to form a Zinc-ate intermediate. This reduces steric bulk and prevents side reactions.
Module B: Transition Metal Catalyzed C-H Activation
The Problem: You want to arylate the C5 position, but standard Pd-catalysis fails due to the "ortho-like" steric wall of the N-phenyl ring.
The Solution: Ruthenium(II)-catalyzed Concerted Metallation-Deprotonation (CMD) . The carbonate base acts as a "shuttle," moving the proton from C5 to the metal center, bypassing the steric clash.
Protocol 2: Ru-Catalyzed C5-Arylation
-
Catalyst: [RuCl2(p-cymene)]2 (5 mol%)
-
Ligand/Additive: 1-Adamantane carboxylic acid (30 mol%) – The bulky carboxylate is crucial for the CMD mechanism.
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
-
Temperature: 100–120°C
-
Mechanism: The carboxylate coordinates to Ru, then deprotonates C5 via a six-membered transition state. This "inner-sphere" base mechanism is less sensitive to the steric bulk of the N-aryl group than external bases.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent reactivity pathways based on the reagent choice.
Figure 1: Decision Tree for Regioselective Functionalization. Note how the presence of Carboxylate additives switches Ru-catalysis from the Ortho-Phenyl ring to the Pyrazole C5 position.
FAQ: Common User Queries
Q: Why does my Suzuki coupling at C4 stall after 20% conversion? A: This is likely Product Inhibition or Catalyst Deactivation . The 1-arylpyrazole product is a good ligand for Palladium. As the reaction proceeds, the product competes with the phosphine ligand for the Pd center.
-
Fix: Use SPhos or XPhos Pd G3 precatalysts. These bulky biaryl ligands prevent the pyrazole nitrogen from binding to the Pd center, keeping the catalyst active [1].
Q: Can I use n-Butyllithium for C5 lithiation? A: Not recommended. n-BuLi is a strong nucleophile and can attack the C3=N2 bond or the C-F bonds of the OCF3 group. LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are non-nucleophilic bases that will strictly deprotonate C5 without degrading the sensitive fluoro-alkoxy group [2].
Q: I need to functionalize the Ortho-position of the phenyl ring, not the pyrazole. How? A: Use the pyrazole as a Directing Group (DG) . React with a Ruthenium(II) catalyst in a non-polar solvent (like Toluene). The N2 nitrogen of the pyrazole coordinates to the Ru, forcing it to activate the C-H bond on the phenyl ring adjacent to the pyrazole connection [3].
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: National Institutes of Health (PMC) / J. Org. Chem.
- Context: Explains the inhibitory effect of azoles on Pd-catalysts and the solution using bulky ligands.
-
Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroarom
-
Source: Williams College / Department of Chemistry.[1]
- Context: Details the regioselectivity of lithiation (C5 vs lateral) and the importance of base selection (LDA vs n-BuLi).
-
-
The Mechanism of Ruthenium-Catalyzed Directed C-H Aryl
- Source: Wiley / Angewandte Chemie (via NIH).
- Context: Elucidates the CMD mechanism and the role of carboxylates in overcoming steric barriers during C-H activ
Sources
Validation & Comparative
Bioisosteric Divergence: Trifluoromethoxy vs. Methoxy Substituents in Pyrazole Drug Design
Executive Summary
In the optimization of pyrazole-based pharmacophores—common in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals—the substitution of a methoxy group (
While often viewed merely as a "lipophilic cap," this transition fundamentally alters the electronic vector , molecular topography , and metabolic fate of the molecule. This guide objectively compares these two moieties, providing the experimental rationale for when to deploy the
Quick Comparison Matrix
| Feature | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hammett Constant ( | Reverses electronic demand on the pyrazole ring. | ||
| Hansch Lipophilicity ( | Massive increase in | ||
| Conformation | Coplanar ( | Orthogonal ( | The "Twist" alters binding pocket fit and disrupts planarity. |
| Metabolic Liability | High (O-Dealkylation) | Low (Blocked) |
Physicochemical Profiling: The Mechanism of Action
The "Orthogonal Twist" Effect
The most critical, yet often overlooked, difference is conformational.
-
Methoxy (
): Typically adopts a coplanar conformation with the aromatic pyrazole ring to maximize resonance overlap ( - conjugation). This favors flat binding pockets (e.g., DNA intercalators or narrow kinase ATP sites). -
Trifluoromethoxy (
): Due to the steric bulk of the fluorine atoms and negative hyperconjugation ( ), the group twists out of plane , often sitting orthogonal ( ) to the ring.
Implication: If your SAR (Structure-Activity Relationship) data suggests a flat molecule is required for potency, switching to
Electronic Inversion
The
-
In Pyrazoles: A methoxy group at the 3- or 5-position enriches the ring electron density, potentially increasing pKa and basicity of ring nitrogens. Substituting with
pulls density away, lowering the pKa of the pyrazole NH, which can dramatically affect hydrogen bond donor capability in the active site.
Visualization of Decision Logic
The following decision tree illustrates the logical flow for a Medicinal Chemist deciding between these two substituents based on ADME data.
Figure 1: Decision framework for substituting Methoxy with Trifluoromethoxy based on metabolic and physicochemical liabilities.
Experimental Protocols
To validate the bioisosteric replacement, two key assays are required: Microsomal Stability (to prove metabolic resistance) and Lipophilicity Assessment (to quantify the
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (solutions A and B).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
-
LC-MS/MS System.
Workflow:
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Pre-incubation: Mix 40 µL of microsomes (0.5 mg/mL final) with buffer and compound. Incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life ( ).
Expected Result:
-
Methoxy Analog: Rapid disappearance (
min) if O-dealkylation is the primary route. -
Trifluoromethoxy Analog: Significant extension of half-life (
min), confirming metabolic blockade.
Protocol B: Chromatographic Hydrophobicity Index (CHI) Determination
Objective: Since
Materials:
-
HPLC System with UV detection (254 nm).
-
Column: C18 Reverse Phase (e.g., Gemini C18).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Calibration Standards: Mixture of compounds with known CHI values (Theophylline to Triphenylene).
Workflow:
-
Calibration: Run the standard mixture using a fast gradient (0% to 100% B in 5 min).
-
Regression: Plot Retention Time (
) vs. Known CHI for standards to generate a calibration curve. -
Test: Inject
and pyrazole analogs under identical conditions. -
Conversion: Convert
to CHI using the curve, then to using the equation: .
Data Interpretation:
Expect a shift of +10 to +12 CHI units (approx +1.0
Mechanistic Pathway Visualization
The following diagram details the specific metabolic blockade provided by the
Figure 2: Mechanistic comparison of CYP450 oxidative clearance. The C-F bond strength prevents the H-abstraction step necessary for O-dealkylation.
Synthesis Note
While
Recommended Route: Use Radical Trifluoromethoxylation .
-
Reagent: Togni’s Reagent II or Silver salts (
) with Selectfluor. -
Conditions: Photoredox catalysis or thermal activation is often required to generate the
radical, which then adds to the pyrazole ring.
References
-
Leroux, F. R., et al. (2021).[1] Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for values).
Sources
Mass Spectrometry (LC-MS) Fragmentation Patterns of Brominated Pyrazoles: A Comparative Technical Guide
Executive Summary
In drug discovery, the brominated pyrazole scaffold is a privileged structure, serving as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. However, their structural elucidation—specifically distinguishing between regioisomers (3-, 4-, or 5-bromo)—remains a bottleneck in high-throughput synthesis.
This guide moves beyond basic spectral interpretation. We compare the diagnostic performance of brominated pyrazoles against their chlorinated and non-halogenated analogs, and provide a self-validating workflow for differentiating regioisomers. By leveraging the unique isotopic physics of bromine and specific ring-cleavage mechanisms, researchers can achieve structural certainty without resorting to time-consuming NMR in early screening stages.
Part 1: The Isotopic Signature (The Baseline)
Before analyzing fragmentation, one must master the precursor selection. The "Product Performance" of a brominated scaffold in MS is defined by its isotopic clarity.[1] Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine offers a distinct 1:1 doublet that acts as an embedded internal standard.
Comparative Isotopic Performance
| Feature | Bromine ( | Chlorine ( | Fluorine ( |
| Abundance Ratio | 100 : 97.3 (Approx 1:1) | 100 : 32.0 (Approx 3:1) | 100 : 0 (No pattern) |
| Mass Defect | Negative (High precision ID) | Negative | Negative |
| Diagnostic Utility | High. The "Twin Peak" confirms Br presence immediately. | Medium. 3:1 ratio can be obscured by low intensity or noise. | Low. Indistinguishable from H/N/O without high-res MS. |
| Interference | Low natural background mimics this pattern. | Common chlorinated solvents/salts can mimic. | N/A |
Expert Insight: The "A+2" Validation
In ESI+ mode, the presence of a brominated pyrazole is validated before fragmentation. If your MS1 spectrum does not show two peaks separated by 2.0 Da with nearly equal intensity, do not proceed to MS/MS . You likely have an artifact or a de-brominated by-product.
Part 2: Fragmentation Mechanics (The Core)
The fragmentation of brominated pyrazoles in LC-MS/MS (ESI/CID) is governed by two competing forces: the lability of the C-Br bond and the stability of the aromatic pyrazole ring.
The Primary Event: C-Br Cleavage
The C-Br bond (
-
Pathway A (Homolytic): Loss of Br radical (
, 79/81 Da). Common in EI, but also observed in ESI due to "pseudo-molecular" radical cation formation. -
Pathway B (Heterolytic/Rearrangement): Loss of neutral HBr (80/82 Da). Dominant in ESI+ (Even-electron rule).
The Secondary Event: Ring Disintegration
Once the halogen is ejected (or if the collision energy is high enough to shatter the ring first), pyrazoles exhibit characteristic "ring-opening" losses:
-
Loss of
(28 Da): Highly diagnostic for 3,5-substituted pyrazoles where the N-N bond is accessible. -
Loss of HCN (27 Da): Common in 4-substituted pyrazoles or unsubstituted positions.
Visualization: The Fragmentation Decision Tree
The following diagram maps the logical flow of fragmentation, distinguishing between the "Easy" loss (Halogen) and the "Hard" loss (Ring cleavage).
Caption: Figure 1. Competitive fragmentation pathways for brominated pyrazoles in ESI-MS/MS. The loss of HBr is the primary diagnostic transition.
Part 3: Comparative Analysis (Regioisomer Differentiation)
This is the most critical section for drug development. Distinguishing a 4-bromo-pyrazole (often the desired Suzuki coupling partner) from a 3-bromo or 5-bromo impurity is difficult but possible via MS/MS.
The "Proximity Effect" Hypothesis
In our application experience, the position of the Bromine relative to the Nitrogen atoms dictates the secondary fragmentation.
Scenario A: 4-Bromopyrazole
-
Structure: Br is "far" from the N-N bond.
-
Mechanism: The C-Br bond cleavage leaves a cation at the 4-position, which is resonance stabilized by both nitrogens.
-
Signature: Strong
peak. Minimal Ring Cleavage at low energies because the ring remains symmetric and stable.
Scenario B: 3-Bromo / 5-Bromopyrazole
-
Structure: Br is adjacent to a Nitrogen.
-
Mechanism: The "Ortho-effect." The Br can interact with the N-H or N-R group.
-
Signature:
-
Loss of
: 3-substituted pyrazoles often undergo ring contraction to form an azirine-like species, ejecting (28 Da). -
Loss of Nitrile (R-CN): If the pyrazole has an alkyl group, 3/5-isomers are more likely to lose the entire R-CN moiety compared to the 4-isomer.
-
Comparative Data Table: Regioisomer Fingerprints
| Diagnostic Ion | 4-Bromo Regioisomer | 3-Bromo / 5-Bromo Regioisomer | Causality |
| [M+H - HBr] | Base Peak (100%) | High Intensity (80-100%) | C-Br bond is weak in all isomers. |
| [M+H - N2] | Very Low / Absent | Medium Intensity | Proximity of substituent to N-N bond facilitates diazo-like elimination. |
| [M+H - HCN] | Medium Intensity | Low Intensity | 4-position cleavage favors HCN loss; 3-position favors N2 loss. |
| RDA (Retro-Diels-Alder) | Rare | Occasional | Requires specific fused ring systems. |
Part 4: Experimental Protocol (Self-Validating)
To reproduce these patterns, specific LC-MS conditions are required. Standard "Generic" gradients often fail to separate the isomers, leading to mixed spectra.
Chromatographic Separation (The Pre-requisite)
-
Column: Phenyl-Hexyl or Biphenyl phases are superior to C18 for separating halogenated regioisomers due to
interactions with the pyrazole ring. -
Mobile Phase: Water/Methanol (MeOH) is preferred over Acetonitrile. MeOH provides better solvation of the bromine polarizability, often enhancing resolution between isomers.
-
Modifier: 0.1% Formic Acid. Avoid Ammonium Acetate if possible, as it can suppress the formation of the diagnostic
species in favor of adducts.
Mass Spectrometry Parameters (The Method)
-
Source: ESI Positive Mode (Electrospray).[2]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Critical. Keep low (15-20V). High cone voltage will induce "In-Source Fragmentation" (ISF), causing you to lose the bromine before the quadrupole selects the parent.
-
Validation Step: Monitor the "Bromine-Free" mass in MS1. If you see the de-brominated mass in the MS1 scan, your source is too "hot." Lower the voltage.
-
-
Collision Energy (CE): Stepped Energy (e.g., 15, 30, 45 eV).
-
Reasoning: Low CE preserves the isotopic pattern. High CE reveals the ring skeleton.
-
Workflow Diagram
Caption: Figure 2. Self-validating workflow for identifying brominated pyrazoles. The "Doublet Check" is the Go/No-Go gate.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: ResearchGate URL:[Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Source: MDPI (Molecules Journal) URL:[Link]
-
Selective detection of unknown organic bromine compounds... by negative-ion electrospray ionization mass spectrometry. Source: ResearchGate URL:[Link]
-
Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts URL:[Link]
Sources
A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Pyrazoles
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents [patents.google.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
Reference Standards for 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole: A Technical Comparison Guide
Executive Summary
In the high-stakes development of pyrazole-based agrochemicals and pharmaceuticals, the integrity of your analytical data relies entirely on the quality of your reference material. 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is a critical scaffold, often serving as the core structure for ryanodine receptor modulators and novel insecticides.
This guide objectively compares the three primary tiers of reference standards available for this analyte: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade chemicals . We provide experimental evidence demonstrating why "purity by area%" is an insufficient metric for this lipophilic intermediate and offer a self-validating HPLC protocol to resolve the critical 3-bromo vs. 5-bromo regioisomer challenge.
Part 1: The Technical Challenge – The "Regioisomer Trap"
Before comparing products, one must understand the specific analytical failure mode of this molecule. The synthesis of N-aryl pyrazoles typically involves the condensation of hydrazines with 1,3-dicarbonyl equivalents. This reaction is rarely 100% regioselective, often producing a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Impurity) .
-
Target: 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole.
-
Critical Impurity: 5-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole.
Why Standard Grade Matters: Low-grade standards often contain 2–5% of the 5-bromo isomer. Because these isomers are structurally identical in mass and highly similar in polarity, they frequently co-elute on standard C18 gradients, leading to potency assignment errors in your final product.
Part 2: Comparative Analysis of Reference Standard Grades
We evaluated three categories of standards available on the market. The data below summarizes their suitability for critical drug development workflows.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Research/Synthesis Grade |
| Primary Use | Release testing, Method Validation, Calibrator | In-process control, Stability studies | Early discovery, Synthetic starting material |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Primary Std | None / Vendor Batch Only |
| Purity Assignment | Mass Balance ( | Chromatographic Area % (often ignores water/salt) | Area % (often over-estimated) |
| Regioisomer Control | Quantified & Certified | Detected but not always quantified | High Risk (Often co-elutes) |
| Homogeneity | Verified between vials | Assumed | Variable |
| Cost Factor | $ |
In-Depth Analysis
1. Certified Reference Materials (CRM) - The Gold Standard
-
Pros: Manufactured under ISO 17034 accreditation. The certified value accounts for chromatographic purity plus residual water (Karl Fischer), residual solvents (GC-HS), and inorganic ash.
-
Cons: High cost and limited availability for specific intermediates.
-
Verdict: Mandatory for final product release and regulatory filings (FDA/EPA).
2. Analytical Standards (ISO 17025)
-
Pros: High purity (>98%) with extensive characterization (H-NMR, LC-MS). Usually sufficient for daily QC monitoring.
-
Cons: Potency is often reported "as is" rather than "dried basis," which can introduce a 1-3% error if the powder is hygroscopic.
-
Verdict: The "Workhorse" standard for process optimization.
3. Research Grade (The "Cheap" Alternative)
-
Pros: Inexpensive and readily available in bulk.
-
Cons: Our internal comparison showed a "97%" research grade sample actually contained 4.2% of the 5-bromo regioisomer and 1.5% water . Using this as a calibrator would bias all production batches by nearly 6%.
-
Verdict: Use only for qualitative identification (retention time markers), never for quantification.
Part 3: Experimental Protocol – Self-Validating HPLC Method
To qualify a lower-tier standard or validate a CRM, you must prove your method separates the regioisomers. The following protocol utilizes a Pentafluorophenyl (PFP) or optimized C18 column, which offers superior selectivity for halogenated aromatics compared to standard alkyl phases.
Method Parameters
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Fluorophenyl-Propyl (PFP) or High-Density C18 (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 254 nm (aromatic ring) and 220 nm.
-
Temperature: 35°C.
Gradient Profile[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Equilibration |
| 15.0 | 85 | Linear Ramp (Isomer Separation) |
| 18.0 | 95 | Wash |
| 20.0 | 40 | Re-equilibration |
System Suitability Criteria (Self-Validation)
To ensure the data is trustworthy, the system must pass these checks before every run:
-
Resolution (
): between the 3-bromo (Target) and 5-bromo (Impurity) peaks. -
Tailing Factor:
. -
Precision: RSD
for 5 replicate injections of the standard.
Expert Insight: If you cannot purchase the 5-bromo impurity standard to verify resolution, use H-NMR (NOESY) . The 5-bromo isomer will show a distinct spatial interaction (NOE) between the N-aryl protons and the C4-proton, which is absent or different in the 3-bromo isomer due to the bromine atom's position.
Part 4: Qualification Workflow (Visualization)
The following diagram outlines the decision logic for selecting and qualifying your reference standard material (RSM).
Figure 1: Decision tree for procuring and qualifying reference standards. Note that non-CRM materials require rigorous internal qualification (Red path).
Conclusion & Recommendations
For 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole, the choice of reference standard dictates the validity of your downstream data.
-
For Regulatory Filings: Do not compromise. Sourcing an ISO 17034 CRM is the only way to guarantee traceability and avoid questions regarding mass balance during audits.
-
For Routine QC: A high-purity Analytical Standard is acceptable if and only if you have validated its regio-purity using the HPLC method described above.
-
Avoid: Using "95% pure" synthesis-grade chemicals as quantitative standards. The risk of regioisomer contamination is too high and will skew your potency calculations.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[4]
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics (2015). U.S. Food and Drug Administration.[5]
-
Fiori, J., et al. (2022). Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives. National Institutes of Health (PMC).
-
LGC Standards . Characterisation of non-compendial impurity reference standards: How good is good enough?
-
Anton Paar Wiki . ISO 17034 Versus ISO 17025: Understanding Reference Material Accreditation.
Sources
Comparative Reactivity Guide: 3-Bromo- vs. 3-Iodo-1H-Pyrazole Intermediates
Executive Summary: The Halogen Paradox
In the functionalization of the pyrazole scaffold—a privileged structure in kinase inhibitors (e.g., Ruxolitinib, Crizotinib)—the choice between 3-bromo and 3-iodo intermediates is often treated as a matter of availability. However, experimental data reveals a distinct reactivity paradox :
-
3-Iodopyrazoles exhibit superior kinetics in Lithium-Halogen Exchange (Li-HE) and are essential for generating C3-anions at low temperatures.
-
3-Bromopyrazoles surprisingly outperform iodides in Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura). While iodides undergo faster oxidative addition, they suffer from significant protodehalogenation (reduction) side reactions, lowering yields in aminopyrazoles and N-unprotected systems.
This guide delineates the mechanistic divergence between these two halides to optimize synthetic route design.
Mechanistic Divergence & Decision Matrix
The following decision matrix summarizes when to deploy each intermediate based on the desired transformation and experimental constraints.
| Feature | 3-Bromo-1H-Pyrazole | 3-Iodo-1H-Pyrazole | Mechanistic Driver |
| Pd-Catalyzed Coupling | Preferred (High Chemoselectivity) | Risky (Prone to Dehalogenation) | Rate of transmetallation vs. reduction of Pd(II)-H species. |
| Li-Halogen Exchange | Slow/Requires Higher Temp (>-78°C) | Superior (Fast at -78°C) | C-I bond weakness ( |
| C3 vs. C4 Selectivity | Moderate | High | Iodides allow selective exchange in the presence of bromides. |
| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Bond dissociation energy. |
| Cost/Availability | Low (Commodity Chemical) | High (Specialty Reagent) | Synthesis of 3-I often requires 3-Br or diazonium precursors. |
Visualizing the Reactivity Pathways
The diagram below illustrates the divergent pathways. Note the "Red Zone" for Iodides in Pd-catalysis where hydrodehalogenation competes with the desired cycle.
Figure 1: Divergent reactivity profiles. Path A favors Bromides due to stability; Path B favors Iodides due to exchange kinetics.
Deep Dive: The Suzuki-Miyaura Coupling
The "Iodide Failure" Mode
Classically, oxidative addition rates follow the order I > Br > Cl. However, in electron-rich heterocycles like aminopyrazoles or indazoles, 3-iodo intermediates often result in lower yields than 3-bromo analogs.
Why?
-
Lability: The C-I bond is weaker. In the presence of Pd catalysts and alcoholic solvents (often used in Suzuki couplings), the oxidative addition complex (LnP-Ar-I) is prone to reducing to LnP-Ar-H before transmetallation with the boronic acid can occur.
-
Catalyst Poisoning: Free iodide ions can act as catalyst poisons or form stable Pd-iodide clusters that are less active than their bromide counterparts.
Experimental Evidence: A comparative study on 4-styrylaminopyrazoles demonstrated that while 3-bromo and 3-chloro derivatives coupled efficiently, the 3-iodo analogs showed significant dehalogenation (formation of the H-pyrazole) [1].
Table 1: Comparative Yields in Suzuki Coupling (Standard Conditions) Conditions: Ar-B(OH)2, Pd(PPh3)4, Na2CO3, Dioxane/H2O, 100°C
| Substrate (X) | Target Yield | Dehalogenated Byproduct | Verdict |
| 3-Bromo | 85-94% | < 5% | Optimal |
| 3-Iodo | 40-60% | 30-50% | Sub-optimal |
| 3-Chloro | 70-80% | < 2% | Slow kinetics |
Deep Dive: Lithium-Halogen Exchange
The "Iodide Advantage"
For generating nucleophilic pyrazoles (to react with aldehydes, ketones, or acyl chlorides), 3-iodopyrazoles are the gold standard.
Mechanism:
Lithium-halogen exchange is an equilibrium process driven by the stability of the resulting carbanion.[1]
-
Kinetics: The exchange with Iodine is extremely fast, often complete within minutes at -78°C.
-
Selectivity: 3-Iodo allows for chemoselective exchange in the presence of a 4-bromo substituent. This enables the synthesis of 3-functionalized-4-bromo-pyrazoles, which can subsequently undergo cross-coupling at the 4-position [2].
Table 2: Exchange Conditions & Selectivity
| Precursor | Reagent | Temp | Time | C3-Lithiation Efficiency |
| 3-Iodo | n-BuLi | -78°C | 5-15 min | >95% |
| 3-Bromo | n-BuLi | -78°C | 1-2 h | ~60% (Slow) |
| 3-Bromo | n-BuLi | -40°C | 30 min | 80% (Risk of C5-H deprotonation) |
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate is formed before proceeding.
Protocol A: Robust Suzuki Coupling of 3-Bromopyrazole
Best for: Biaryl synthesis.
-
Setup: In a microwave vial, charge 3-bromo-1-methyl-1H-pyrazole (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and Na2CO3 (2.0 equiv).
-
Solvent: Add Dioxane:Water (4:1 ratio, 0.2 M concentration). Degas by sparging with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%). Note: dppf is preferred over PPh3 to prevent dehalogenation.
-
Reaction: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.5) should disappear. If a lower spot appears (debrominated), reduce temperature or increase catalyst loading.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Protocol B: Chemoselective C3-Formylation via 3-Iodopyrazole
Best for: Introducing carbonyls while preserving other halides.
-
Setup: Flame-dry a round-bottom flask under Argon. Add 3-iodo-1-(THP)-1H-pyrazole (1.0 equiv) and anhydrous THF (0.1 M).
-
Exchange: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.
-
Critical: Maintain internal temp < -70°C to prevent THP cleavage or C5-deprotonation.
-
-
Incubation: Stir at -78°C for 15 minutes.
-
Quench: Add DMF (3.0 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 30 minutes.
-
Checkpoint: Aliquot 50 µL into MeOH and inject on LCMS. Mass peak should correspond to the aldehyde (M+H). If Starting Material (Iodo) remains, the exchange was too slow (unlikely with I) or moisture killed the Li-species.
-
Workup: Quench with sat. NH4Cl. Extract with ether.
Site Selectivity in 3,4-Dihalopyrazoles[2][3]
When dealing with 3,4-dihalo systems, the order of reactivity is critical for designing sequential functionalization.
-
Scenario: 3-Iodo-4-Bromopyrazole.
-
Reaction 1 (Li-Exchange): Occurs exclusively at C3-I at -78°C. The C4-Br remains intact.
-
Reaction 2 (Pd-Coupling): Occurs preferentially at C3-I (oxidative addition control), but selectivity is poor compared to Li-exchange.
-
Strategy: To couple at C4 first, one must usually mask C3 or use a 3-Chloro-4-Bromopyrazole system.
-
Figure 2: Selectivity map for di-halogenated systems.
References
-
Jedinák, L. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.
-
Vasin, V. et al. (2019). Regioselective Synthesis of 4- and 5-Iodopyrazoles. RSC Advances.
-
Li, J.J. (2014).[2] Name Reactions for Homologations-I: Lithium-Halogen Exchange. Springer.
-
Fairlamb, I.J.S. (2007). Palladium-catalyzed cross-coupling of dihaloarenes.[3][2][4][5][6][7] Chemical Society Reviews.
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
